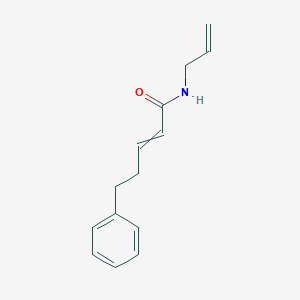![molecular formula C19H17N3O3S B12588308 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide CAS No. 877304-40-0](/img/structure/B12588308.png)
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is a chemical compound with the molecular formula C19H17N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups and a phenylbenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide typically involves the reaction of 4,6-dimethoxypyrimidine-2-thiol with N-phenylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction temperature is maintained at around 150°C for optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
作用機序
The mechanism of action of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrithiobac-sodium: A herbicide with a similar pyrimidine structure.
Bensulfuron-methyl: Another sulfonylurea herbicide with comparable properties.
Uniqueness
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is unique due to its specific combination of a pyrimidine ring with methoxy groups and a phenylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
877304-40-0 |
|---|---|
分子式 |
C19H17N3O3S |
分子量 |
367.4 g/mol |
IUPAC名 |
2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-24-16-12-17(25-2)22-19(21-16)26-15-11-7-6-10-14(15)18(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23) |
InChIキー |
WCNGXKNSDKAZBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
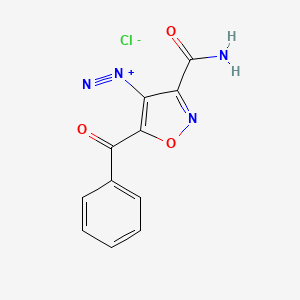
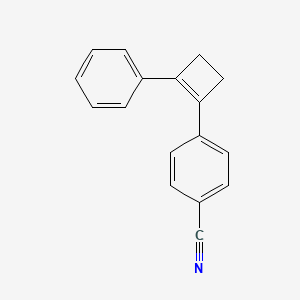
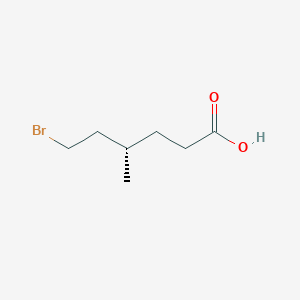
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
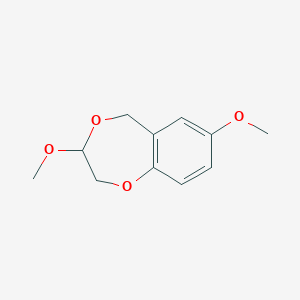
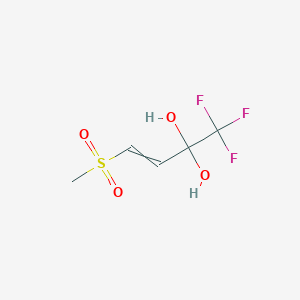
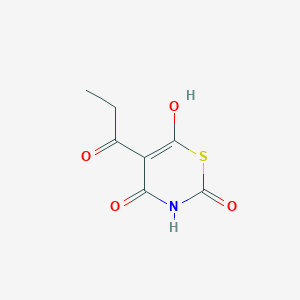
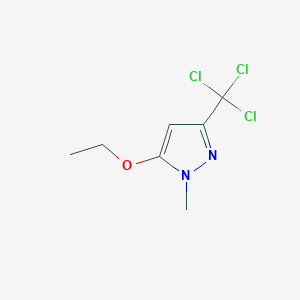
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
